2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride

Overview

Description

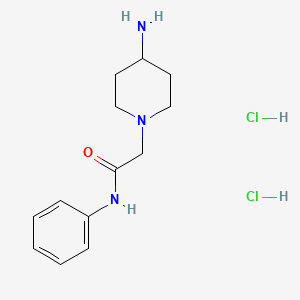

2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride is a synthetic organic compound characterized by a piperidine core substituted with an amino group at the 4-position. The acetamide moiety is linked to the piperidine nitrogen, with a phenyl group attached to the acetamide’s terminal nitrogen. The dihydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride typically involves the reaction of 4-aminopiperidine with N-phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The phenylacetamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines or other reduced forms.

Substitution: Halogenated or nitrated phenylacetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology.

Potential Therapeutic Uses:

- Neurokinin Receptor Antagonism: The compound has shown promise as a selective antagonist for neurokinin receptors (NK1, NK2, and NK3), which are implicated in various psychiatric disorders and neurodegenerative diseases .

| Therapeutic Area | Potential Application |

|---|---|

| Psychiatric Disorders | Treatment of anxiety and depression |

| Neurodegenerative Diseases | Potential use in Alzheimer's disease therapy |

Biological Research

The compound's interaction with biological systems has been a subject of research. Studies have focused on its ability to modulate receptor activity, which can lead to significant effects on neurotransmitter release and neuronal signaling pathways.

Case Study:

A study examined the effects of this compound on NK3 receptor activity. Results indicated that the compound inhibited receptor activation, suggesting its utility in treating conditions related to tachykinin signaling dysregulation .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its functional groups allow for further derivatization, enabling chemists to explore new compounds with varied biological activities.

Applications in Synthesis:

- Used as a precursor in the synthesis of other piperidine derivatives.

| Synthetic Application | Description |

|---|---|

| Building Block | Precursor for novel drug candidates |

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs sharing core features such as piperidine/acetamide backbones or dihydrochloride salt forms.

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Reverse Transcriptase Inhibitors (): Diarylaminoacetamide derivatives, such as 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide, incorporate pyrimidine rings for binding to HIV-1 reverse transcriptase. These compounds exhibit enhanced planarity compared to piperidine-based analogs, enabling π-π stacking interactions in enzyme pockets .

- Coordination Chemistry (): N-substituted arylacetamides (e.g., dichlorophenyl derivatives) demonstrate strong metal-coordination abilities due to amide and aromatic groups, unlike the target compound, which lacks halogen substituents .

- Safety Profiles (): Benzyl 4-aminopiperidine-1-carboxylate, a structural relative with a carbamate group, has uncharacterized toxicological properties, highlighting the need for rigorous safety evaluations in piperidine-acetamide derivatives .

Solubility and Salt Forms

Dihydrochloride salts are common in analogs like levocetirizine and azoamidine initiators (), where ionic forms improve bioavailability. However, substituents like N,N-dimethyl () or cyclopropyl () modulate solubility and membrane permeability.

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine ring and a phenylacetamide moiety, which contribute to its biological activity. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for various pharmacological applications.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds, particularly those containing piperidine and phenyl groups. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their anticonvulsant activity using animal models. The results indicated that certain compounds exhibited significant protection against maximal electroshock (MES) seizures, suggesting that similar structures may confer anticonvulsant effects .

The proposed mechanism of action for compounds like 2-(4-Aminopiperidin-1-yl)-N-phenylacetamide involves modulation of neurotransmitter systems, particularly through interaction with voltage-gated sodium channels. This interaction may stabilize neuronal membranes and prevent excessive neuronal firing, which is characteristic of seizure activity .

Case Studies

- Anticonvulsant Screening : In a study evaluating various piperidine derivatives, compounds were tested at doses of 30, 100, and 300 mg/kg in MES and pentylenetetrazole (PTZ) models. The most promising derivatives showed significant protective effects at higher doses .

- Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of specific substituents on the phenyl ring significantly influenced anticonvulsant activity. Compounds with lipophilic properties tended to show delayed but prolonged effects in seizure models .

Comparative Analysis

A comparative analysis of various piperidine derivatives revealed that modifications to the piperidine nitrogen or the phenyl group could enhance or diminish biological activity. For example, the introduction of fluorine atoms into certain derivatives improved metabolic stability and anticonvulsant efficacy due to enhanced lipophilicity .

Data Tables

| Compound | Structure | Anticonvulsant Activity (mg/kg) | Mechanism |

|---|---|---|---|

| A | Structure A | 100 (MES) | Na+ Channel Modulation |

| B | Structure B | 300 (PTZ) | GABAergic Enhancement |

| C | Structure C | 200 (MES) | NMDA Receptor Antagonism |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

Intermediate Formation : Reacting a phenylamine derivative (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form an acetamide intermediate .

Piperidine Coupling : Introducing the 4-aminopiperidine moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature .

Hydrochloride Salt Formation : Treating the freebase with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .

- Optimization : Use design of experiments (DoE) to vary parameters like solvent polarity, temperature (e.g., 60–80°C for coupling), and stoichiometric ratios. Monitor purity via HPLC and adjust reaction times to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperidine NH at δ 1.2–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λmax ~255 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ for C₁₃H₁₈Cl₂N₃O expected at m/z 294.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Emergency Measures : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., transition states for piperidine coupling) and optimize activation energies .

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO vs. water) to predict crystallization behavior .

- Software Tools : Use Gaussian or ORCA for energy minimization and Spartan for visualizing electrostatic potential surfaces .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific metabolism .

- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution using radiolabeled analogs (³H or ¹⁴C) .

- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

Q. How can reaction engineering improve yield in scaled-up synthesis while minimizing impurities?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., HCl salt formation) .

- In-line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of intermediate concentrations .

- Byproduct Control : Optimize quenching steps (e.g., pH adjustment) to precipitate impurities before final crystallization .

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12;;/h1-5,11H,6-10,14H2,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOGUMKPIIDGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.